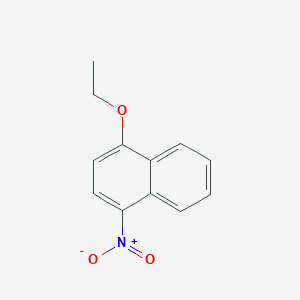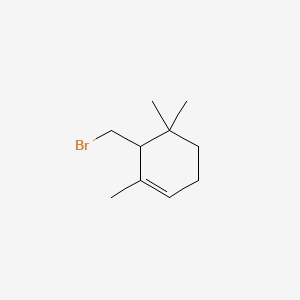![molecular formula C12H17NO2 B13779963 N-[(3,4-Dimethoxyphenyl)methylene]propylamine](/img/structure/B13779963.png)
N-[(3,4-Dimethoxyphenyl)methylene]propylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(3,4-Dimethoxyphenyl)methylene]propylamine is an organic compound belonging to the class of phenethylamines It is characterized by the presence of a methylene bridge connecting a 3,4-dimethoxyphenyl group to a propylamine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,4-Dimethoxyphenyl)methylene]propylamine typically involves the condensation of 3,4-dimethoxybenzaldehyde with propylamine. The reaction is carried out under anhydrous conditions to prevent the formation of by-products. The general procedure involves:
- Dissolving 3,4-dimethoxybenzaldehyde in an appropriate solvent such as ethanol or methanol.
- Adding propylamine to the solution.
- Stirring the mixture at room temperature or slightly elevated temperatures (e.g., 50-60°C) for several hours.
- Isolating the product by filtration or extraction, followed by purification using recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
化学反应分析
Types of Reactions
N-[(3,4-Dimethoxyphenyl)methylene]propylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium methoxide (NaOMe) or other strong bases can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of 3,4-dimethoxybenzaldehyde or 3,4-dimethoxybenzoic acid.
Reduction: Formation of 3,4-dimethoxyphenethylamine or 3,4-dimethoxyphenylpropanol.
Substitution: Formation of derivatives with various functional groups replacing the methoxy groups.
科学研究应用
N-[(3,4-Dimethoxyphenyl)methylene]propylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological receptors and enzymes.
Medicine: Investigated for its potential pharmacological properties, including its role as a monoamine oxidase inhibitor.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-[(3,4-Dimethoxyphenyl)methylene]propylamine involves its interaction with various molecular targets. As a phenethylamine derivative, it may act on neurotransmitter systems, particularly by inhibiting the activity of monoamine oxidase enzymes. This inhibition can lead to increased levels of neurotransmitters such as dopamine and serotonin, potentially affecting mood and behavior. Additionally, the compound’s methoxy groups may influence its binding affinity and selectivity for specific receptors and enzymes.
相似化合物的比较
N-[(3,4-Dimethoxyphenyl)methylene]propylamine can be compared to other similar compounds such as:
3,4-Dimethoxyphenethylamine: Shares the same phenethylamine backbone but lacks the methylene bridge and propylamine moiety.
Mescaline (3,4,5-Trimethoxyphenethylamine): Contains an additional methoxy group on the phenyl ring, leading to different pharmacological properties.
Dopamine: A major neurotransmitter with a similar phenethylamine structure but without methoxy groups.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.
属性
分子式 |
C12H17NO2 |
|---|---|
分子量 |
207.27 g/mol |
IUPAC 名称 |
1-(3,4-dimethoxyphenyl)-N-propylmethanimine |
InChI |
InChI=1S/C12H17NO2/c1-4-7-13-9-10-5-6-11(14-2)12(8-10)15-3/h5-6,8-9H,4,7H2,1-3H3 |
InChI 键 |
ZZSJSJXXNVFEFL-UHFFFAOYSA-N |
规范 SMILES |
CCCN=CC1=CC(=C(C=C1)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



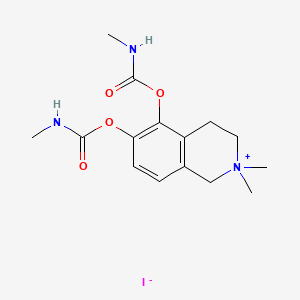
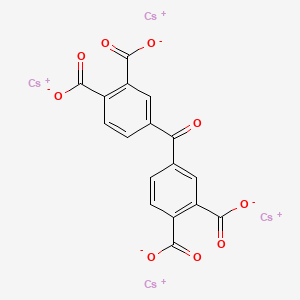
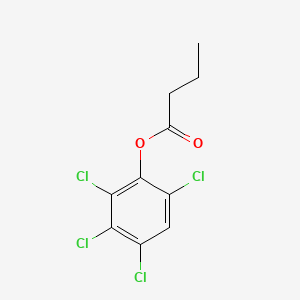
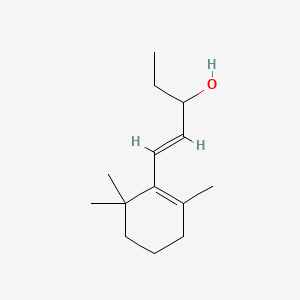

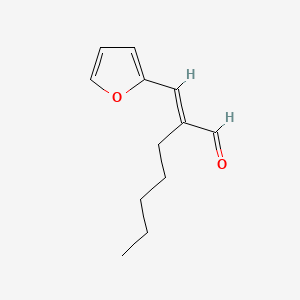
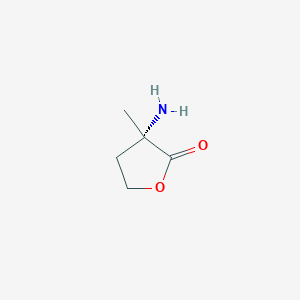
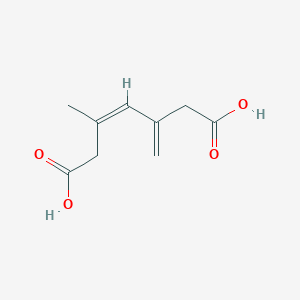
![2,3,4,6,7,8,9,10-Octahydropyrimido[1,2-a]azepine;phthalic acid](/img/structure/B13779943.png)
